molecular formula C10H17NO B026863 Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI) CAS No. 106550-02-1

Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)

Cat. No. B026863
M. Wt: 167.25 g/mol
InChI Key: FXBOSCKBLTVABQ-IRXCETGXSA-N
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Description

Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as MEKO and is used in various fields such as organic chemistry, biochemistry, and pharmacology. The purpose of

Mechanism Of Action

MEKO’s mechanism of action is not well understood, but it is believed to act as a free radical scavenger and an antioxidant. It has also been shown to inhibit the activity of certain enzymes and proteins.

Biochemical And Physiological Effects

Studies have shown that MEKO has potential therapeutic effects on various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has been shown to inhibit tumor growth, reduce inflammation, and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

MEKO has several advantages for lab experiments, including its low toxicity, stability, and ease of synthesis. However, it also has limitations, including its low solubility in water and limited availability.

Future Directions

There are several future directions for MEKO research, including its potential use as a therapeutic agent for various diseases, its use in drug delivery systems, and its application in materials science. Further research is needed to fully understand MEKO’s mechanism of action and its potential therapeutic applications.
In conclusion, MEKO is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has various scientific research applications, including its use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a chiral auxiliary in asymmetric synthesis. MEKO has potential therapeutic effects on various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to fully understand MEKO’s mechanism of action and its potential therapeutic applications.

Synthesis Methods

MEKO can be synthesized through the reaction of cyclohexanone with isopropylamine and hydroxylamine. The reaction results in the formation of MEKO as a white crystalline solid. The purity of the compound can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

MEKO has various scientific research applications, including its use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a chiral auxiliary in asymmetric synthesis. MEKO has also been investigated for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.

properties

CAS RN

106550-02-1

Product Name

Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(NE)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine

InChI

InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h8,12H,4-6H2,1-3H3/b11-10+/t8-/m1/s1

InChI Key

FXBOSCKBLTVABQ-IRXCETGXSA-N

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)/C(=N/O)/C1

SMILES

CC1CCC(=C(C)C)C(=NO)C1

Canonical SMILES

CC1CCC(=C(C)C)C(=NO)C1

synonyms

Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]- (9CI)

Origin of Product

United States

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